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Compound of Interest

Compound Name: Rimegepant

Cat. No.: B610484

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term preclinical safety data for
Rimegepant, a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist,
with other migraine therapeutics. The following sections detail the experimental findings and
methodologies from key preclinical studies, offering a valuable resource for evaluating the
safety profile of Rimegepant in the context of drug development.

Executive Summary

Rimegepant has undergone a thorough preclinical safety evaluation, including studies on
carcinogenicity, mutagenicity, reproductive and developmental toxicity, and repeat-dose general
toxicology. Across these studies, Rimegepant has demonstrated a favorable safety profile with
no evidence of carcinogenicity or mutagenicity. Developmental toxicity was observed only at
exposures significantly higher than those in humans at the maximum recommended human
dose (MRHD). This guide presents a comparative summary of these findings alongside data for
other CGRP receptor antagonists, Ubrogepant and Zavegepant, and the triptan, Sumatriptan.

Comparative Toxicology Data

The following tables summarize the key findings from long-term preclinical safety studies of
Rimegepant and its comparators.

Table 1: Carcinogenicity and Mutagenicity
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Compound Carcinogenicity Mutagenicity
No evidence of drug-induced
tumors in 26-week studies in Negative in in vitro (bacterial
Tg.rasH2 mice and 91-100 reverse-mutation,
) week studies in rats. The chromosomal aberration in
Rimegepant .
plasma exposure (AUC) at the Chinese hamster ovary cells)
highest dose in rats was and in vivo (rat micronucleus)
approximately 30 times the assays.
human exposure at the MRHD.
No evidence of drug-related
neoplasms in 104-week oral
carcinogenicity studies in CD-1 o
) ) Negative in a standard battery
mice and Wistar rats. The o o ]
Ubrogepant of in vitro and in vivo genetic

plasma exposure (AUC) at the
highest doses in rats was

approximately 25 times the

human exposure at the MRHD.

toxicology assays.

Sumatriptan

Not oncogenic in studies
conducted in various animal

species.

No mutagenic nitroso
compounds were identified in

appropriate testing.

Table 2: Reproductive and Developmental Toxicity
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Fertility and Early Embryonic

Compound Embryo-Fetal Development
Development
Decreased fetal body weight
and an increased incidence of
fetal variations in rats at the
highest dose tested (300
mg/kg/day), which was
Reduced fertility in rats at the associated with maternal
highest dose tested (150 toxicity. The no-effect dose (60
mg/kg/day). The no-effect dose = mg/kg/day) for adverse effects
for fertility and early embryonic ~ on embryofetal development in
Rimegepant development in rats (25 rats had a plasma exposure
mg/kg/day) was associated (AUC) approximately 45 times
with a plasma exposure (AUC) that in humans at the MRHD.
approximately 15 times that in No adverse effects on
humans at the MRHD. embryofetal development in
rabbits at the highest dose
tested (50 mg/kg/day), with a
plasma exposure (AUC)
approximately 10 times that in
humans at the MRHD.
Reduced body weight at birth
No adverse findings in fertility and d-urlng lactation |-n
) offspring of rats at mid and
Ubrogepant and early embryonic

development studies.

high doses, which were
associated with maternal

toxicity.
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No adverse effects on

embryofetal development in

pregnant rats or rabbits.

Plasma exposures (AUC) at o ]
Zavegepant the highest doses tested were Not specified in the avallable

approximately 4000 times that data.

in humans at the MRHD. No

adverse effects on pre- and

postnatal development in rats.

Not teratogenic and had no

A slight decrease in the effect on peri- and postnatal
) success of insemination was development. Some
Sumatriptan ) ) o
noted at high oral doses in embryotoxicity was observed,
rats. but only at maternally toxic
doses.

Table 3: Repeat-Dose Toxicology

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Compound Species Duration Key Findings

No adverse effects on
CNS or respiratory
safety pharmacology
endpoints. No adverse
Rimegepant Rat, Monkey Up to 28 days effectts on
cardiovascular safety
pharmacology
endpoints in monkeys
at single oral doses up

to 60 mg/kg.

No adverse findings.
Safety margins based
on AUC at the highest
6 months (rat), 9
Ubrogepant Rat, Monkey doses tested were 34-
months (monkey) )
fold in rats and 78-fold
in monkeys relative to
the MRHD.

Generally well
tolerated. Behavioral
effects were observed
at high doses, more
pronounced in dogs.
Transient tachycardia
Sumatriptan Rodents, Dogs Up to 1 year and facial edema
were seen in dogs.
The only pathological
changes were local
reactions at the site of
subcutaneous

administration.

Experimental Protocols
Rimegepant Carcinogenicity Study (Rat)
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o Test System: Wistar rats.

o Administration: Oral gavage.

e Dosage Levels: 0, 5, 20, or 45 mg/kg/day.
e Duration: 91-100 weeks.

o Endpoints: Clinical observations, body weight, food consumption, hematology, clinical
chemistry, urinalysis, organ weights, gross pathology, and histopathology of all major organs
and tissues. Tumor incidence and type were the primary endpoints.

Rimegepant Embryo-Fetal Development Study (Rat)

o Test System: Pregnant Sprague-Dawley rats.

o Administration: Oral gavage.

e Dosage Levels: 0, 10, 60, or 300 mg/kg/day.

o Treatment Period: Gestation days 7 through 17.

» Endpoints: Maternal clinical signs, body weight, food consumption, and reproductive
parameters. Fetal evaluations included external, visceral, and skeletal examinations to
assess for malformations and variations.

Visualizations
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« To cite this document: BenchChem. [Preclinical Safety Profile of Rimegepant: A Comparative
Analysis for Long-Term Use]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610484+#validating-the-long-term-safety-of-
rimegepant-in-preclinical-studies]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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